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Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzonitrile

Cat. No.: B1583667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-2-
nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.

This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic

data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public experimental spectra for 4-Chloro-2-nitrobenzonitrile,

the following ¹H and ¹³C NMR data are predicted based on standard substituent effects and

computational models. These predictions serve as a reliable reference for the identification and

characterization of this compound.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 4-Chloro-2-nitrobenzonitrile in deuterated chloroform

(CDCl₃) would exhibit three distinct signals in the aromatic region. The electron-withdrawing

nature of the nitro (-NO₂) and cyano (-CN) groups, along with the chloro (-Cl) substituent,

significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2-nitrobenzonitrile
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Predicted Coupling
Constant (J) in Hz

H-3 8.35 d 2.1

H-5 7.80 dd 8.5, 2.1

H-6 7.95 d 8.5

Note: These are predicted values and may vary slightly from experimental results.

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven

carbon atoms in 4-Chloro-2-nitrobenzonitrile. The chemical shifts are influenced by the

electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2-nitrobenzonitrile

Carbon Atom Predicted Chemical Shift (ppm)

C-1 (C-CN) 108.5

C-2 (C-NO₂) 150.0

C-3 135.0

C-4 (C-Cl) 140.0

C-5 128.5

C-6 133.0

C≡N 115.5

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Chloro-2-nitrobenzonitrile is characterized by the vibrational

frequencies of its functional groups. The key absorption bands are indicative of the cyano, nitro,
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and chloro-substituted aromatic functionalities.

Table 3: Experimental IR Absorption Data for 4-Chloro-2-nitrobenzonitrile

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2240 Strong C≡N stretching (nitrile)

1525 Strong
Asymmetric NO₂ stretching

(nitro)

1350 Strong
Symmetric NO₂ stretching

(nitro)

~1600-1450 Medium-Weak C=C stretching (aromatic ring)

~1100 Medium C-Cl stretching

~800-900 Strong
C-H out-of-plane bending

(aromatic)

Data sourced from patent literature describing the synthesis of the compound.

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra, based on

standard laboratory practices for compounds of this nature.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of 4-Chloro-2-nitrobenzonitrile is accurately weighed and

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Spectral width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Spectral width: 0 to 200 ppm.

Temperature: 298 K.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-Chloro-2-nitrobenzonitrile is finely ground with 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

The mixture is transferred to a pellet-pressing die.

A pressure of 7-10 tons is applied to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Measurement Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Chloro-2-nitrobenzonitrile.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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